1-Bromo-4-(3-fluorocyclobutyl)benzene
CAS No.: 1892592-56-1
Cat. No.: VC2605829
Molecular Formula: C10H10BrF
Molecular Weight: 229.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1892592-56-1 |
|---|---|
| Molecular Formula | C10H10BrF |
| Molecular Weight | 229.09 g/mol |
| IUPAC Name | 1-bromo-4-(3-fluorocyclobutyl)benzene |
| Standard InChI | InChI=1S/C10H10BrF/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2 |
| Standard InChI Key | HCXLNMHFYCFPJW-UHFFFAOYSA-N |
| SMILES | C1C(CC1F)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1C(CC1F)C2=CC=C(C=C2)Br |
Introduction
Synthesis
The synthesis of 1-Bromo-4-(3-fluorocyclobutyl)benzene typically involves halogenation and coupling reactions. A general approach might include:
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Preparation of the Fluorocyclobutyl Intermediate:
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Fluorination of cyclobutane derivatives is achieved using selective reagents to introduce the fluorine atom at the desired position.
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Coupling with Bromobenzene:
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The fluorinated cyclobutyl intermediate is coupled with bromobenzene derivatives using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
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These methods ensure high regioselectivity and yield, making them suitable for industrial-scale production .
Pharmaceutical Development
Halogenated aromatic compounds, including derivatives like 1-Bromo-4-(3-fluorocyclobutyl)benzene, are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom enhances metabolic stability and bioavailability in drug candidates .
Material Science
The compound's structural rigidity and electronic properties make it valuable in designing advanced materials, such as liquid crystals or polymers.
Physical Characteristics
| Characteristic | Description |
|---|---|
| Appearance | Likely a colorless to pale yellow liquid or solid |
| Boiling Point | Not explicitly reported; estimated based on similar compounds |
| Solubility | Limited in water; soluble in organic solvents like dichloromethane or toluene |
Safety and Handling
As with many halogenated organic compounds, precautions should be taken when handling 1-Bromo-4-(3-fluorocyclobutyl)benzene:
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Toxicity: Likely low acute toxicity, but inhalation or skin contact should be avoided.
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Storage: Store in a cool, dry place away from light and incompatible substances (e.g., strong oxidizers).
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Disposal: Follow local regulations for disposing of halogenated organic waste.
Research Implications
The inclusion of both bromine and fluorine atoms in the molecule allows for diverse reactivity profiles:
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Bromine serves as a leaving group in nucleophilic substitution reactions.
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Fluorine's electronegativity influences the electronic environment of the molecule, enabling selective transformations.
These properties make it a versatile building block for further functionalization in synthetic chemistry.
This detailed overview highlights the importance of 1-Bromo-4-(3-fluorocyclobutyl)benzene as a valuable compound in chemical research and industrial applications.
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